N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-[5-(2-fluorophenyl)furan-2-yl]propanamide
Description
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-[5-(2-fluorophenyl)furan-2-yl]propanamide is a complex organic compound that features a pyridine ring, a furan ring, and a fluorophenyl group
Properties
IUPAC Name |
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-[5-(2-fluorophenyl)furan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-25(2)14-15-11-12-23-20(13-15)24-21(26)10-8-16-7-9-19(27-16)17-5-3-4-6-18(17)22/h3-7,9,11-13H,8,10,14H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMVHJBKTPNXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-[5-(2-fluorophenyl)furan-2-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with a dimethylamino group through a nucleophilic substitution reaction.
Synthesis of the Furan Derivative: The furan ring is synthesized and functionalized with a fluorophenyl group.
Coupling Reaction: The pyridine and furan derivatives are coupled through a series of reactions, including amide bond formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-[5-(2-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-[5-(2-fluorophenyl)furan-2-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-[5-(2-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1-pyridin-2-yl-methanamine: A related compound with similar structural features.
4-Dimethylaminopyridine: Another pyridine derivative with a dimethylamino group.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-[5-(2-fluorophenyl)furan-2-yl]propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
